Lithocholyltaurine

TGR5 agonism GPBAR1 signaling bile acid receptor pharmacology

Lithocholyltaurine (taurolithocholic acid, TLCA; CAS 516-90-5) is the taurine-conjugated form of the secondary bile acid lithocholic acid, a monohydroxy C24 steroid bearing a sulfonic acid-terminated side chain. As an endogenous human metabolite and a constituent of bile, TLCA functions physiologically as a potent signaling molecule at multiple receptor systems—including the G-protein-coupled bile acid receptor TGR5 (GPBAR1), muscarinic acetylcholine receptors, and bitter taste receptors (TAS2Rs)—as well as at bile acid transporters of the SLC10 family.

Molecular Formula C26H45NO5S
Molecular Weight 483.7 g/mol
Cat. No. B10795294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithocholyltaurine
Molecular FormulaC26H45NO5S
Molecular Weight483.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18?,19-,20?,21?,22?,23?,25+,26-/m1/s1
InChIKeyQBYUNVOYXHFVKC-LVMSMGIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithocholyltaurine (Taurolithocholic Acid) – Procurement-Grade Bile Acid for Receptor and Transporter Research


Lithocholyltaurine (taurolithocholic acid, TLCA; CAS 516-90-5) is the taurine-conjugated form of the secondary bile acid lithocholic acid, a monohydroxy C24 steroid bearing a sulfonic acid-terminated side chain [1]. As an endogenous human metabolite and a constituent of bile, TLCA functions physiologically as a potent signaling molecule at multiple receptor systems—including the G-protein-coupled bile acid receptor TGR5 (GPBAR1), muscarinic acetylcholine receptors, and bitter taste receptors (TAS2Rs)—as well as at bile acid transporters of the SLC10 family [2]. Its dual hydrophobic steroid nucleus and highly polar taurine side chain confer a unique molecular profile that cannot be approximated by unconjugated lithocholic acid, glycine conjugates, or more hydroxylated taurine-conjugated bile acids.

Why Lithocholyltaurine Cannot Be Replaced by Lithocholic Acid or Other Taurine-Conjugated Bile Acids in Quantitative Pharmacology


Taurine conjugation radically alters the biological activity profile of bile acids in ways that defy prediction from steroid nucleus structure alone. Lithocholyltaurine differs from its unconjugated parent, lithocholic acid, not merely in solubility but in receptor potency rank order, transporter substrate specificity, and metabolic stability [1]. While lithocholic acid is not transported by any SLC10 family carrier, lithocholyltaurine is the only bile acid that serves as a common substrate for all three functionally characterized SLC10 transporters (NTCP, ASBT, SOAT) [2]. Similarly, replacing lithocholyltaurine with a more hydroxylated taurine conjugate such as taurocholic acid entails an approximately 15-fold loss of TGR5 potency and an approximately 200-fold loss of calcium-mobilizing activity in pancreatic acinar cells . Generic substitution within this compound class therefore introduces both quantitative and qualitative errors into experimental systems.

Lithocholyltaurine – Quantitative Differentiation Evidence Against Closest Analogs


TGR5 (GPBAR1) Agonist Potency: Lithocholyltaurine vs. Lithocholic Acid and Other Bile Acids

Lithocholyltaurine (TLCA) is the most potent natural TGR5 agonist among all tested bile acids, with an EC50 of 0.33 µM. This represents a 1.6-fold potency advantage over its unconjugated parent lithocholic acid (EC50 = 0.53 µM), a 2.4-fold advantage over taurodeoxycholic acid (EC50 = 0.79 µM), and a 15-fold advantage over taurocholic acid (EC50 = 4.95 µM) [1]. Conjugation with taurine consistently enhances TGR5 agonistic activity relative to the corresponding unconjugated bile acid, and this effect is most pronounced for the monohydroxy lithocholyl scaffold [2].

TGR5 agonism GPBAR1 signaling bile acid receptor pharmacology

Unique Pan-SLC10 Transporter Substrate: The Only Bile Acid Transported by NTCP, ASBT, and SOAT

Lithocholyltaurine was identified as the first and only common substrate of all three functionally characterized SLC10 family carriers: NTCP, ASBT, and SOAT, with Km values of 18.4 µM, 5.9 µM, and 19.3 µM, respectively [1]. In sharp contrast, unconjugated lithocholic acid was not transported by any of these carriers—the only bile acid tested that failed to be transported by NTCP, ASBT, or SOAT [1]. Furthermore, in HBV/HDV entry inhibition studies, lithocholyltaurine inhibited myr-preS1 peptide binding to NTCP with an IC50 of 4.3 µM, which is approximately 16-fold more potent than taurocholic acid (IC50 = 70.4 µM) [1].

SLC10 transporter family NTCP substrate bile acid transport kinetics

UGT Enzyme Inhibition: Lithocholyltaurine Is the Most Potent Bile Acid Inhibitor Across Multiple UGT Isoforms

Among a panel of bile acids screened at 100 µM against 10 human UGT isoforms, lithocholyltaurine (TLCA) exhibited the strongest inhibitory activity, reducing residual enzyme activities to ≤5.4% for UGT1A1, UGT1A3, UGT1A4, UGT2B7, and UGT2B15 [1]. By comparison, lithocholic acid (LCA) showed substantially weaker inhibition, with residual activities of 21.1% (UGT1A1), 16.4% (UGT1A3), and 15.7% (UGT2B7) [1]. The inhibition kinetic parameters (Ki) for TLCA were determined as: UGT1A4 = 0.03 µM, UGT2B7 = 0.1 µM, UGT1A3 = 0.3 µM, UGT1A1 = 2.4 µM, UGT2B15 = 3.3 µM, UGT1A10 = 12.9 µM, and UGT1A7 = 16.0 µM [1]. Other taurine-conjugated bile acids (TCDCA, TCA, TUDCA, TDCA) and glycine-conjugated bile acids (GCA) showed negligible inhibition (<90% inhibition at 100 µM) across all UGTs tested [1].

UDP-glucuronosyltransferase inhibition drug metabolism bile acid–UGT interaction

Calcium Signaling in Pancreatic Acinar Cells: ~40- to 200-Fold Greater Potency Than Other Taurine-Conjugated Bile Acids

Lithocholyltaurine 3-sulfate (TLC-S) induces Ca²⁺ oscillations in isolated murine pancreatic acinar cells (PACs) at concentrations as low as 25 µM, with near-universal cell recruitment at 200 µM . In direct comparison, the taurine-conjugated dihydroxy bile acid taurodeoxycholate (TDC) requires approximately 1 mM to stimulate comparable Ca²⁺ oscillations, while the trihydroxy bile acid taurocholate (TC) requires approximately 5 mM . This represents an approximately 40-fold potency advantage over TDC and an approximately 200-fold advantage over TC. At 300–500 µM, lithocholyltaurine produces prolonged Ca²⁺ elevations sustained by extracellular Ca²⁺ influx, a pattern distinct from other bile acids . Additionally, lithocholyltaurine uniquely induces Ca²⁺-independent cationic currents at concentrations as low as 10 µM in perforated patch clamp recordings, depolarizing pancreatic acinar cells without a concomitant rise in cytosolic Ca²⁺ [1].

pancreatic acinar cell Ca²⁺ signaling bile acid-induced pancreatitis ion channel pharmacology

Selective Promotion of Intrahepatic Cholangiocarcinoma Cell Growth: Unique Among 11 Bile Acids Tested

In a systematic screen of 11 bile acids and their metabolites tested on two intrahepatic cholangiocarcinoma (CCA) cell lines, only lithocholyltaurine (TLCA) concentration-dependently (1–40 µM) increased cell viability, and this effect was restricted to the RMCCA-1 cell line, with no effect on HuCCA-1 cells [1]. Other bile acids tested—including unconjugated lithocholic acid, deoxycholic acid, chenodeoxycholic acid, cholic acid, and their glycine and taurine conjugates—did not increase RMCCA-1 cell viability [1]. Mechanistically, TLCA-induced cell growth was mediated through muscarinic acetylcholine receptors (mAChR) and the EGFR/ERK1/2 signaling cascade, as demonstrated by complete blockade with atropine (non-selective mAChR antagonist), AG 1478 (EGFR inhibitor), or U 0126 (MEK1/2 inhibitor) [1].

cholangiocarcinoma cell biology bile acid–cancer signaling muscarinic receptor pharmacology

Urinary Excretion Efficiency: 91% vs. 73% Dose Recovery for Lithocholyltaurine vs. Lithocholic Acid in Cholestatic Model

In bile duct-ligated rats, a model of obstructive cholestasis, lithocholyltaurine demonstrated substantially more efficient renal elimination than its unconjugated parent. Over 24 hours, 91% of the administered radiolabeled lithocholyltaurine dose was recovered in urine, compared with 73% for lithocholic acid [1]. In contrast, lithocholic acid 3-glucuronide and lithocholic acid 3-sulfate were poorly excreted, with only 9% and 12% of the dose recovered in urine, respectively [1]. More than 80% of the urinary label from lithocholyltaurine administration was in the form of taurine-conjugated β-muricholic acid, indicating that taurine conjugation facilitates additional hydroxylation of the steroid nucleus, a prerequisite for effective renal excretion [1].

bile acid excretion cholestasis model hepatobiliary elimination

Lithocholyltaurine – Evidence-Backed Procurement Scenarios for Research and Industrial Use


TGR5-Mediated Metabolic and GLP-1 Secretion Studies

Lithocholyltaurine is the most potent endogenous TGR5 agonist identified (EC50 = 0.33 µM), surpassing lithocholic acid (0.53 µM) and taurodeoxycholic acid (0.79 µM) . For laboratories studying GLP-1 secretion from enteroendocrine L-cells, metabolic rate enhancement in brown adipose tissue, or TGR5-mediated anti-inflammatory signaling in vascular endothelial cells, lithocholyltaurine provides maximal receptor activation at the lowest concentrations, minimizing solvent toxicity and non-specific detergent effects associated with higher bile acid concentrations. Its use as the reference endogenous agonist in TGR5 antagonist screening campaigns is supported by the extensive potency characterization across multiple independent studies.

Hepatitis B/D Virus Entry Inhibition and NTCP Transporter Pharmacology

Lithocholyltaurine is the only bile acid that serves as a common substrate for all three SLC10 transporters (NTCP Km = 18.4 µM, ASBT Km = 5.9 µM, SOAT Km = 19.3 µM) while unconjugated lithocholic acid is transported by none . For HBV/HDV entry research, lithocholyltaurine inhibits myr-preS1 peptide binding to NTCP with an IC50 of 4.3 µM—16-fold more potent than taurocholic acid (IC50 = 70.4 µM) . This unique dual property (universal SLC10 substrate yet potent NTCP-binding inhibitor) makes lithocholyltaurine the essential reference compound for calibrating NTCP-dependent viral entry assays and for structure-activity relationship studies of NTCP inhibitors.

Drug Metabolism and Bile Acid–Drug Interaction (BDI) Risk Assessment

Lithocholyltaurine is the most potent endogenous UGT inhibitor among bile acids, with sub-micromolar Ki values at UGT1A4 (0.03 µM) and UGT2B7 (0.1 µM), and consistently stronger inhibition than lithocholic acid across UGT1A1, 1A3, 1A7, 1A10, 2B7, and 2B15 . For pharmaceutical DMPK laboratories conducting bile acid–drug interaction risk assessment, lithocholyltaurine should be included as the worst-case endogenous inhibitor in UGT suppression panels, particularly when evaluating drugs intended for patient populations with cholestatic liver disease where lithocholyltaurine accumulates to pathophysiologically relevant concentrations.

Cholangiocarcinoma Cell Signaling and mAChR–EGFR Pathway Research

Among 11 bile acids and metabolites tested, only lithocholyltaurine selectively promotes intrahepatic cholangiocarcinoma (RMCCA-1) cell growth through a defined muscarinic acetylcholine receptor → EGFR → ERK1/2 → cyclin D1 signaling cascade . This exclusive activity—absent for lithocholic acid, deoxycholic acid, chenodeoxycholic acid, and their conjugates—makes lithocholyltaurine indispensable for creating physiologically relevant in vitro models of bile acid–driven cholangiocarcinogenesis. Researchers studying the intersection of cholestasis, bile acid signaling, and biliary tract cancer should procure lithocholyltaurine as the only endogenous bile acid capable of recapitulating this disease-relevant proliferative signaling axis.

Quote Request

Request a Quote for Lithocholyltaurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.